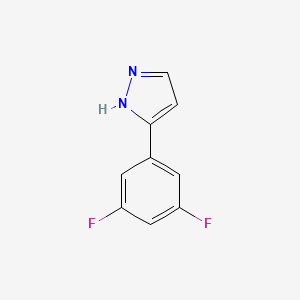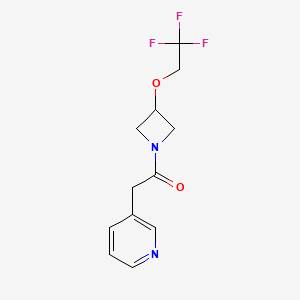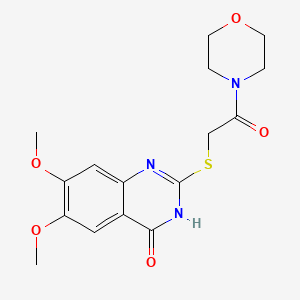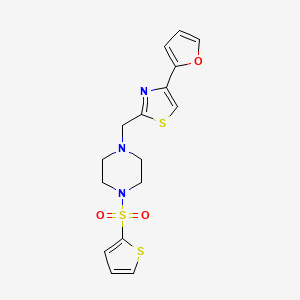![molecular formula C18H17N3O4S B2532796 N-(4-{[(4-エトキシフェニル)カルバモイル]メチル}-1,3-チアゾール-2-イル)フラン-2-カルボキサミド CAS No. 923179-03-7](/img/structure/B2532796.png)
N-(4-{[(4-エトキシフェニル)カルバモイル]メチル}-1,3-チアゾール-2-イル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an ethoxyphenyl group, a thiazol group, and a furan group. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学的研究の応用
抗酸化活性
チアゾール誘導体は、本化合物を含め、抗酸化作用を示すことが判明しています . 抗酸化物質とは、環境やその他のストレスに対する反応として、体が産生する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
鎮痛および抗炎症活性
チアゾール化合物は、鎮痛(痛みを和らげる)および抗炎症作用を有することが報告されています . これは、痛みと炎症を特徴とする状態の治療における潜在的な用途を示唆しています。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌活性を示してきました . これは、新しい抗菌剤および抗真菌剤の開発における潜在的な用途を示しています。
抗ウイルス活性
チアゾール化合物は、抗ウイルス活性を示しています . それらは、新しい抗ウイルス薬の開発に使用でき、さまざまなウイルス性疾患の治療オプションを提供する可能性があります。
抗けいれん活性
チアゾール化合物は、抗けいれん作用を有することが報告されています . これは、てんかんや発作を特徴とする他の状態の治療における潜在的な用途を示唆しています。
神経保護活性
チアゾール誘導体は、神経保護効果を示してきました . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における潜在的な用途を示しています。
抗腫瘍または細胞毒性活性
チアゾール化合物は、抗腫瘍または細胞毒性活性を示しています . これは、がん治療における潜在的な用途を示唆しています。
作用機序
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets can vary widely depending on the specific compound and its functional groups.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various biological targets in different ways.
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit various biochemical pathways, depending on their specific structure and targets . For example, some thiazole compounds have been found to inhibit the growth of tumor cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary widely. Factors such as solubility, stability, and metabolic pathways can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific targets and mode of action. Some thiazole compounds have been found to have analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation . Additionally, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.
Cellular Effects
The effects of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit transcription factors, which are proteins that regulate the transcription of specific genes. This can result in altered levels of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways . Furthermore, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has been observed to affect cellular energy production by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide may interact with DNA or RNA, affecting gene expression by altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
The effects of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or varying pH levels . Long-term exposure to N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression patterns.
特性
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGHTUEBUUBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)





![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)
![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

